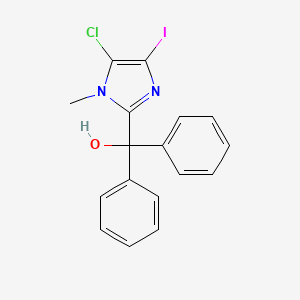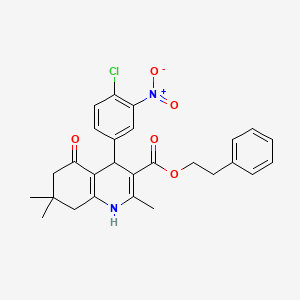
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol, also known as CIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CIM is a member of the imidazole family and has a unique structure that makes it an interesting subject for research.
Mécanisme D'action
The mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol is not fully understood, but it is believed that its unique structure allows it to interact with biological molecules such as enzymes and receptors. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and antifungal properties. It has also been shown to bind to certain receptors, which may contribute to its potential use in cancer treatment.
Biochemical and Physiological Effects:
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, which may be due to its ability to disrupt the activity of enzymes involved in cell wall synthesis. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been shown to inhibit the growth of cancer cells in vitro, which may be due to its ability to bind to certain receptors involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a unique structure that makes it an interesting subject for research. However, (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol also has limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has not been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol. One potential area of research is the development of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol-based antimicrobial and antifungal agents. Another potential area of research is the investigation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol's potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol's mechanism of action and potential therapeutic applications, particularly in cancer treatment.
Méthodes De Synthèse
The synthesis of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol involves the reaction of 4-iodo-5-chloro-1-methylimidazole with benzophenone in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol. The purity of the compound can be improved by recrystallization in a suitable solvent.
Applications De Recherche Scientifique
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been used in various scientific research studies due to its unique structure and potential applications. It has been investigated for its antimicrobial, antifungal, and antiviral properties. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(diphenyl)methanol has been investigated for its potential use as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
(5-chloro-4-iodo-1-methylimidazol-2-yl)-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIN2O/c1-21-14(18)15(19)20-16(21)17(22,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDCRGKLIMQPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-4-iodo-1-methylimidazol-2-yl)-diphenylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171624.png)
![8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)

![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
![N-({[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5171661.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171683.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![N-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5171693.png)
![diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)